REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][N:6]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][N:21]=1)[CH2:7][C:8]1[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=1)[CH3:3].Cl>O>[CH3:1][N:2]([CH2:4][CH2:5][N:6]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][N:21]=1)[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(CC=1C=CC(=CC1)OC)C=2C=CC=CN2.Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A second solution of antihistamine was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCN(CC=1C=CC(=CC1)OC)C=2C=CC=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0047 mol | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |